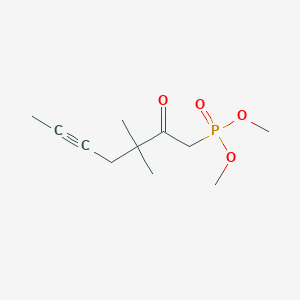
Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate
Overview
Description
Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate is an organophosphorus compound with the molecular formula C10H17O4P. This compound is known for its unique structure, which includes a phosphonate group attached to a hept-5-yn-1-yl chain with a 3,3-dimethyl-2-oxo substitution. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate typically involves the reaction of a suitable alkyne with a phosphonate ester. One common method is the reaction of 3,3-dimethyl-2-oxohept-5-yne with dimethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic addition of the phosphonate ester to the alkyne.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzymes and proteins that recognize phosphate groups. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s unique structure also allows it to participate in specific chemical reactions, making it a versatile tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (3-methyl-2-oxo-hept-5-yne)phosphonate: Similar structure but with a single methyl group at the 3-position.
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains difluoro substitution at the 3-position.
Uniqueness
Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate is unique due to its 3,3-dimethyl substitution, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds and useful in specific applications where steric effects are important.
Properties
CAS No. |
69691-11-8 |
|---|---|
Molecular Formula |
C11H19O4P |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3,3-dimethylhept-5-yn-2-one |
InChI |
InChI=1S/C11H19O4P/c1-6-7-8-11(2,3)10(12)9-16(13,14-4)15-5/h8-9H2,1-5H3 |
InChI Key |
FQMVLQNNAODGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C)(C)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-2-(propylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8595270.png)
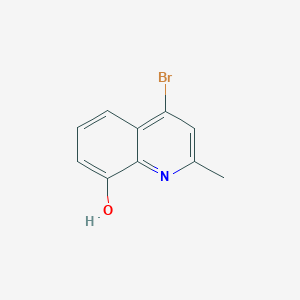
![Dimethyl {[4-(methanesulfonyl)phenyl]methyl}phosphonate](/img/structure/B8595281.png)
![6-tert-Butyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8595283.png)
![[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid](/img/structure/B8595287.png)
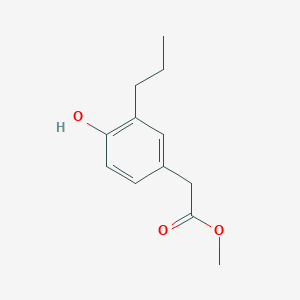
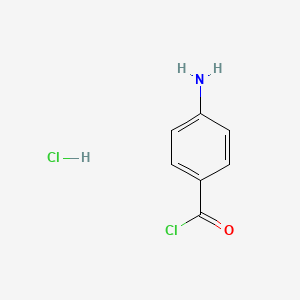
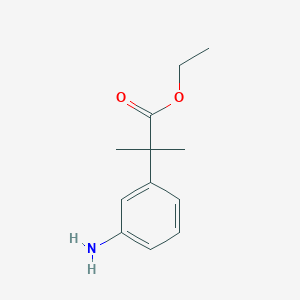
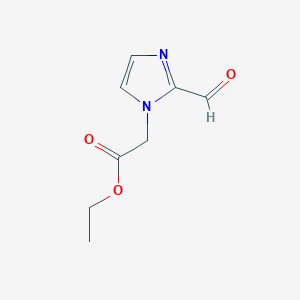
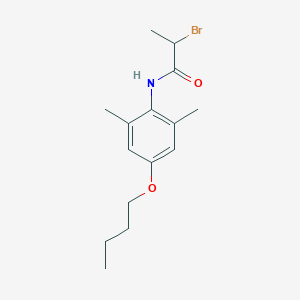
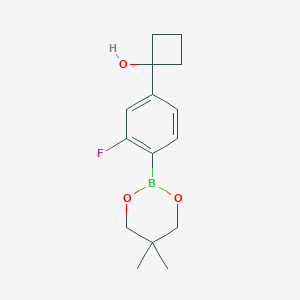
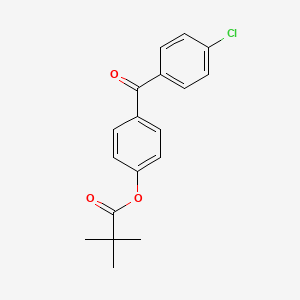
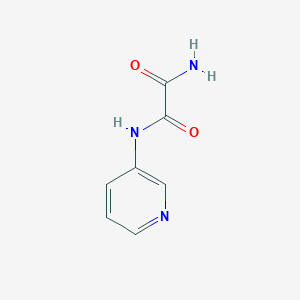
![[Chloro(dimethylamino)methylidene]-dimethylazanium](/img/structure/B8595353.png)
